molecular formula C21H24FN3O4 B3158119 (1R,6S)-trans-Moxifloxacin CAS No. 855661-74-4

(1R,6S)-trans-Moxifloxacin

Cat. No.: B3158119
CAS No.: 855661-74-4
M. Wt: 401.4 g/mol
InChI Key: FABPRXSRWADJSP-ZBEGNZNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,6S)-trans-Moxifloxacin is a stereoisomer of moxifloxacin, a fourth-generation fluoroquinolone antibiotic. Moxifloxacin is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and intra-abdominal infections. The compound is known for its broad-spectrum antibacterial activity and enhanced efficacy against Gram-positive and Gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-trans-Moxifloxacin involves several steps, starting from the preparation of the key intermediate, (1R,6S)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane. This intermediate is synthesized through a base-catalyzed reaction in halogenated solvents at temperatures below 40°C . The process is efficient and eco-friendly, yielding the desired product in high purity.

Industrial Production Methods

Industrial production of this compound typically involves the use of organic solvents and strong bases. The reaction mixture is heated to 40-80°C and stirred for several hours. After the reaction is complete, the mixture is cooled, and an organic acid is added to facilitate the separation of the product . This method is advantageous due to its mild reaction conditions and cost-effectiveness, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-trans-Moxifloxacin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications.

Scientific Research Applications

(1R,6S)-trans-Moxifloxacin has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1R,6S)-trans-Moxifloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial growth and cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,6S)-trans-Moxifloxacin include other fluoroquinolones such as ciprofloxacin, levofloxacin, and gatifloxacin. These compounds share a similar core structure and mechanism of action but differ in their pharmacokinetic properties and spectrum of activity.

Uniqueness

This compound is unique due to its enhanced activity against specific bacteria, such as Mycobacteria spp. and Legionella, and its ability to treat a wide range of infections with fewer side effects compared to other fluoroquinolones .

Properties

IUPAC Name

7-[(4aS,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABPRXSRWADJSP-ZBEGNZNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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